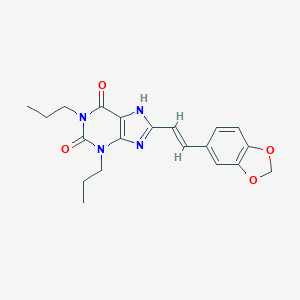
(E)-8-(3,4-Methylenedioxystyryl)-1,3-dipropylxanthine hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-8-(3,4-Methylenedioxystyryl)-1,3-dipropylxanthine hydrate, commonly known as MRS 1191, is a selective antagonist of the A3 adenosine receptor. It is a potent and specific ligand that has been used in scientific research to study the role of the A3 adenosine receptor in various physiological and pathological conditions.
科学的研究の応用
MRS 1191 has been used in various scientific research studies to investigate the role of the A3 adenosine receptor in different physiological and pathological conditions. It has been used to study the effect of A3 adenosine receptor activation on inflammation, ischemia-reperfusion injury, and cancer. MRS 1191 has also been used to investigate the role of the A3 adenosine receptor in the central nervous system, including its effect on pain, sleep, and neuroprotection.
作用機序
MRS 1191 is a selective antagonist of the A3 adenosine receptor, which is a G protein-coupled receptor that is widely distributed in the body. Adenosine, the endogenous ligand of the A3 adenosine receptor, plays an important role in regulating various physiological and pathological processes. By blocking the A3 adenosine receptor, MRS 1191 can inhibit the downstream signaling pathways that are activated by adenosine, leading to various physiological and pathological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MRS 1191 depend on the specific physiological or pathological condition being studied. In general, MRS 1191 has been shown to have anti-inflammatory, neuroprotective, and anti-cancer effects. It has also been shown to have analgesic and sleep-promoting effects in the central nervous system.
実験室実験の利点と制限
One of the main advantages of using MRS 1191 in lab experiments is its high selectivity for the A3 adenosine receptor, which allows for specific targeting of this receptor in various physiological and pathological conditions. However, one limitation of using MRS 1191 is its relatively low potency compared to other A3 adenosine receptor ligands. This may require higher concentrations of MRS 1191 to achieve the desired effects, which can increase the risk of non-specific effects.
将来の方向性
There are several future directions for the use of MRS 1191 in scientific research. One area of interest is the role of the A3 adenosine receptor in cancer, particularly in the development of novel cancer therapies. Another area of interest is the role of the A3 adenosine receptor in the central nervous system, including its potential as a target for the treatment of pain, sleep disorders, and neurodegenerative diseases. Additionally, further studies are needed to better understand the pharmacokinetics and pharmacodynamics of MRS 1191, as well as its potential interactions with other drugs and physiological processes.
合成法
MRS 1191 can be synthesized using a multi-step process involving the reaction of 8-bromomethyl-3-propylxanthine with 3,4-methylenedioxyphenylacetic acid, followed by reduction and purification steps. The final product is obtained as a white crystalline powder, which is then hydrated to obtain the final product, MRS 1191 hydrate.
特性
CAS番号 |
151539-61-6 |
|---|---|
製品名 |
(E)-8-(3,4-Methylenedioxystyryl)-1,3-dipropylxanthine hydrate |
分子式 |
C20H22N4O4 |
分子量 |
382.4 g/mol |
IUPAC名 |
8-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1,3-dipropyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C20H22N4O4/c1-3-9-23-18-17(19(25)24(10-4-2)20(23)26)21-16(22-18)8-6-13-5-7-14-15(11-13)28-12-27-14/h5-8,11H,3-4,9-10,12H2,1-2H3,(H,21,22)/b8-6+ |
InChIキー |
ROSVNDDXKKNTFG-SOFGYWHQSA-N |
異性体SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)/C=C/C3=CC4=C(C=C3)OCO4 |
SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C=CC3=CC4=C(C=C3)OCO4 |
正規SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C=CC3=CC4=C(C=C3)OCO4 |
同義語 |
(E)-8-(3,4-Methylenedioxystyryl)-1,3-dipropylxanthine hydrate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



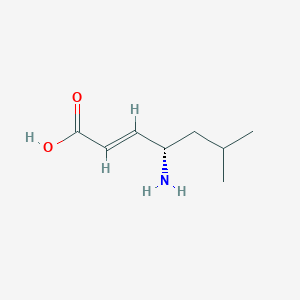
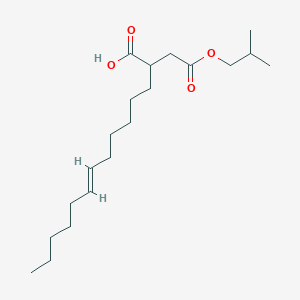
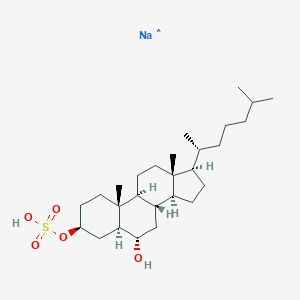

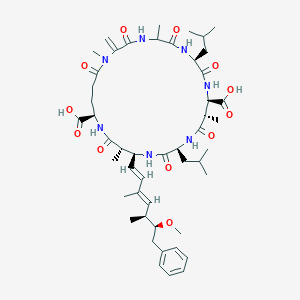


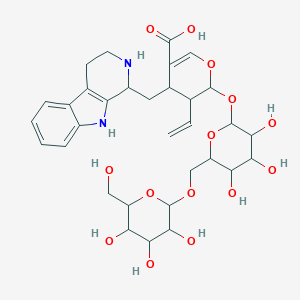
![(4S)-2,2-difluoro-N,6-dimethyl-4-[[(2S)-3-methyl-1-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]-1-oxobutan-2-yl]amino]-3-oxoheptanamide](/img/structure/B233814.png)



![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide](/img/structure/B233848.png)
![2-[1-(4-Methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B233862.png)